molecular formula C9H19ClN2O B8195389 2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride

2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride

Cat. No.: B8195389
M. Wt: 206.71 g/mol
InChI Key: KLZFXNKIGWFRHJ-QRPNPIFTSA-N
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Description

This compound features a propan-1-one backbone substituted with a (2S)-2-methylpiperazine group and a methyl group at the 2-position. Its hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications. The stereochemistry of the piperazine moiety ((2S)-configuration) is critical for receptor selectivity and pharmacological activity .

Properties

IUPAC Name

2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-4-10-6-8(11)3;/h7-8,10H,4-6H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZFXNKIGWFRHJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride typically involves the reaction of 2-methylpiperazine with an appropriate acylating agent. One common method is the acylation of 2-methylpiperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in drug development for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tolperisone Hydrochloride and Its Impurities

Tolperisone hydrochloride, a centrally acting muscle relaxant, shares a propan-1-one core but differs in substituents:

  • Tolperisone Hydrochloride : 2-Methyl-3-(piperidin-1-yl)-1-(4-methylphenyl)propan-1-one hydrochloride.
  • Target Compound : Replaces the piperidine ring with a (2S)-2-methylpiperazine group and lacks the 4-methylphenyl substituent.

Key Differences :

  • Piperidine vs. This may alter blood-brain barrier penetration compared to Tolperisone .
  • Substituent Position : Tolperisone’s 4-methylphenyl group contributes to lipophilicity, whereas the target compound’s simpler methyl group may reduce off-target interactions .
Property Target Compound Tolperisone Hydrochloride
Core Structure Propan-1-one Propan-1-one
Heterocyclic Group (2S)-2-Methylpiperazine Piperidine
Aromatic Substituent Methyl (position 2) 4-Methylphenyl
Molecular Weight ~260 g/mol (estimated) 295.8 g/mol
Pharmacological Use Under investigation Muscle relaxant

Cathinone Derivatives (4-MMC, 4-MEC, and 4-FMC)

Cathinones like 4-MMC (mephedrone) and 4-FMC share a propan-1-one backbone but feature aromatic rings and amino substituents:

  • 4-FMC Hydrochloride: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride.
  • Target Compound: Lacks the aromatic phenyl group and replaces the methylamino group with a piperazine moiety.

Key Differences :

  • Aromatic vs. Aliphatic Substituents: Cathinones’ phenyl groups enhance CNS stimulation, while the target compound’s aliphatic structure may reduce such effects .
  • Amino Group Configuration: Cathinones often exist as racemates, whereas the (2S)-stereochemistry in the target compound could improve receptor specificity .

Piperazine/Piperidine Analogues

  • 2-[(2S)-2-Methylpiperazin-1-yl]acetic Acid Hydrochloride : Shares the (2S)-piperazine group but replaces propan-1-one with an acetic acid moiety, altering acidity and solubility .
  • Tolperisone Impurities (e.g., 3-Tolperisone Hydrochloride) : Differ in substituent positions (e.g., 3-methylphenyl vs. 4-methylphenyl), affecting metabolic stability .

Physicochemical and Pharmacological Insights

  • Solubility: The hydrochloride salt form ensures moderate water solubility, comparable to Tolperisone and cathinones .
  • Stereochemical Impact: The (2S)-methylpiperazine group may enhance binding to serotonin or dopamine receptors compared to racemic cathinones .
  • Synthetic Byproducts : Similar to Tolperisone synthesis, impurities like positional isomers (e.g., 2- or 3-tolperisone) could form if reaction conditions are suboptimal .

Biological Activity

2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug discovery and development.

  • IUPAC Name : 2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one; hydrochloride
  • Molecular Formula : C15H23ClN2O
  • Molecular Weight : 284.81 g/mol
  • CAS Number : 21404-92-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that derivatives of piperazine compounds can exhibit diverse activities, including:

  • Dopamine receptor modulation : Compounds similar to this one have shown selectivity towards dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders .
  • Inhibition of specific enzymes : The compound may inhibit enzymes such as carbonic anhydrases and histone deacetylases, which are relevant in cancer biology and neurodegenerative diseases .

Antidepressant and Anxiolytic Effects

Studies have indicated that piperazine derivatives can exhibit antidepressant and anxiolytic effects through their action on serotonin and norepinephrine pathways. This compound's structural features suggest it may similarly influence mood regulation.

Anticancer Properties

Research on related compounds has demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, oxadiazole derivatives have been reported to show significant anticancer effects by targeting various signaling pathways .

Study 1: D3 Receptor Agonism

A study focusing on the structure-activity relationship (SAR) of piperazine derivatives found that modifications to the piperazine core significantly influenced D3 receptor agonist activity. The compound demonstrated promising results in promoting β-arrestin translocation and G protein activation, indicating its potential as a therapeutic agent for disorders like schizophrenia .

Study 2: Anticancer Activity

Another investigation into oxadiazole derivatives highlighted their ability to inhibit tumor growth in vitro. The findings suggested that similar compounds could be developed for targeted cancer therapies, demonstrating the relevance of structural modifications in enhancing biological activity .

Data Tables

Activity Compound IC50 (nM) Emax (%) Control
D3 Receptor Agonism2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one278 ± 6236 ± 3.1
Anticancer ActivityOxadiazole Derivative<100>80

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